chemical structure and properties of 1,3-bis(4-bromophenyl)propane-1,3-dione
chemical structure and properties of 1,3-bis(4-bromophenyl)propane-1,3-dione
An In-depth Technical Guide to 1,3-bis(4-bromophenyl)propane-1,3-dione
Introduction
1,3-bis(4-bromophenyl)propane-1,3-dione is a symmetrical aromatic β-diketone, a class of molecules pivotal as versatile intermediates in organic synthesis.[1] Its structure, characterized by a propane-1,3-dione backbone flanked by two 4-bromophenyl groups, imparts unique reactivity and makes it a valuable precursor for a wide array of more complex molecules, including various heterocyclic compounds.[1][2] The presence of two bromine atoms on the phenyl rings further enhances its utility, offering reactive sites for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Physicochemical Properties
The defining structural feature of 1,3-bis(4-bromophenyl)propane-1,3-dione is its ability to exist as a dynamic equilibrium of two constitutional isomers, or tautomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds.[3][4][5]
Keto-Enol Tautomerism
In solution, the enol form is significantly stabilized through intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and through conjugation of the C=C double bond with the adjacent carbonyl and phenyl groups.[4][5][6] This stabilization often makes the enol form the predominant tautomer in non-polar solvents.[4]
Caption: Keto-enol tautomerism in 1,3-bis(4-bromophenyl)propane-1,3-dione.
Physicochemical Data
The compound is typically a solid at room temperature, with solubility in common organic solvents.[2][7]
| Property | Value | Source(s) |
| CAS Number | 33170-68-2 | [8][9] |
| Molecular Formula | C₁₅H₁₀Br₂O₂ | [8][9][10] |
| Molecular Weight | 382.05 g/mol | [9][10] |
| Appearance | White to light yellow solid/crystal | [9][11] |
| Storage | Room temperature, sealed in a dry place | [7][10] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[2] | [2] |
Spectroscopic Profile
The dual nature of its structure (keto-enol tautomerism) is reflected in its spectroscopic data. The following are predicted characteristics based on the analysis of similar structures.
| Spectroscopy | Keto Form | Enol Form |
| ¹H NMR | Aromatic protons (multiplets, ~7.6-7.8 ppm), Methylene protons (-CH₂-, singlet, ~4.5 ppm) | Aromatic protons (multiplets, ~7.5-7.9 ppm), Methine proton (=CH-, singlet, ~6.8 ppm), Enolic proton (-OH, broad singlet, ~16-17 ppm, due to H-bonding) |
| ¹³C NMR | Carbonyl carbons (C=O, ~190 ppm), Aromatic carbons (~128-138 ppm), Methylene carbon (-CH₂-, ~45 ppm) | Carbonyl carbon (C=O, ~185 ppm), Enolic carbons (C=C, ~95 ppm and ~180 ppm), Aromatic carbons (~127-139 ppm) |
| IR (cm⁻¹) | Strong C=O stretch (~1685-1715 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) | Broad O-H stretch (~2500-3200 cm⁻¹), C=O stretch (conjugated, ~1600-1640 cm⁻¹), C=C stretch (~1550-1590 cm⁻¹) |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z 380, 382, 384 (characteristic isotopic pattern for two bromine atoms). Key fragment: [Br-C₆H₄-CO]⁺ at m/z 183/185.[12][13] | Molecular Ion (M⁺) peak at m/z 380, 382, 384. Similar fragmentation to the keto form after ionization. |
Synthesis Pathway: Claisen Condensation
The most classical and widely used method for synthesizing 1,3-diketones is the Claisen condensation.[14][15] This reaction involves the base-catalyzed condensation of a ketone with an ester. For 1,3-bis(4-bromophenyl)propane-1,3-dione, this involves the reaction between 4'-bromoacetophenone and a 4-bromobenzoic acid ester, such as methyl 4-bromobenzoate.
The mechanism proceeds via the formation of an enolate from 4'-bromoacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxide group yields the target β-diketone.
Caption: Workflow for the synthesis via Claisen condensation.
Experimental Protocol: Synthesis via Claisen Condensation
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the α-carbon of the ketone efficiently without competing side reactions like saponification of the ester. Anhydrous conditions are mandatory as the base and the enolate intermediate are highly reactive towards water.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents) as a mineral oil dispersion. Wash the NaH with anhydrous hexane to remove the oil and suspend it in anhydrous toluene.
-
Enolate Formation : Dissolve 4'-bromoacetophenone (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature. The mixture is then heated to 50-60 °C for 1-2 hours to ensure complete enolate formation, often indicated by the cessation of hydrogen gas evolution.
-
Condensation : Cool the reaction mixture to room temperature. Add a solution of methyl 4-bromobenzoate (1.1 equivalents) in anhydrous toluene dropwise. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation : After cooling to room temperature, quench the reaction by carefully adding ice-cold 10% hydrochloric acid (HCl) to neutralize the excess base and protonate the diketonate salt.[1] The resulting solid product is collected by vacuum filtration.
-
Purification : Wash the crude solid with water and then with a cold, non-polar solvent like hexane to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1,3-bis(4-bromophenyl)propane-1,3-dione.[16]
Reactivity and Synthetic Applications
The synthetic utility of 1,3-bis(4-bromophenyl)propane-1,3-dione stems from the reactivity of its dicarbonyl moiety and the two bromo-functionalized aromatic rings.
-
Heterocycle Synthesis : It is an excellent precursor for synthesizing five- and six-membered heterocyclic rings. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine produces isoxazoles.[17]
-
Coordination Chemistry : The enolate form of the diketone acts as a bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions.[1] These metal complexes have potential applications in catalysis and materials science.
-
Cross-Coupling Reactions : The two bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the extension of the molecular framework and the synthesis of complex, conjugated systems.
Safety Information
While a comprehensive toxicological profile is not widely published, data for similar compounds suggest that 1,3-bis(4-bromophenyl)propane-1,3-dione should be handled with care.[18][19]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[18][19]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[18]
It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
Conclusion
1,3-bis(4-bromophenyl)propane-1,3-dione is a highly functionalized and synthetically valuable building block. Its structural features, dominated by keto-enol tautomerism and the presence of two reactive bromophenyl groups, provide a rich platform for chemical exploration. The well-established Claisen condensation offers a reliable route for its synthesis, opening the door to its application in constructing complex heterocyclic systems, developing novel metal complexes, and designing advanced organic materials.
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